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bromophenyl)acetamide

CAS No.: 900641-74-9

Cat. No.: B3300280

Get Quote

Introduction & Scope
The 3,4-dihydroquinoxalin-2(1H)-one scaffold is a privileged pharmacophore found in

numerous biologically active compounds, including kinase inhibitors, antiprotozoal agents, and

broad-spectrum antimicrobials. While traditional synthetic routes rely on the condensation of o-

phenylenediamines with

-halo esters, these methods often suffer from poor regioselectivity and over-oxidation when
asymmetric diamines are utilized.

The copper-catalyzed intramolecular Ullmann-type C-N cross-coupling of 2-amino-N-(2-
bromophenyl)acetamides provides a highly regioselective, atom-economical, and robust

alternative [1]. By pre-installing the acetamide linkage, the cyclization is directed exclusively to

the desired nitrogen atom. This application note details a field-proven protocol utilizing

inexpensive Cu(I) salts and diamine ligands to achieve quantitative cyclization.
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Mechanistic Causality & Reaction Design
This transformation is an intramolecular[2], proceeding through a well-defined catalytic cycle.

As an Application Scientist, understanding the causality behind each reagent choice is critical

for troubleshooting and ensuring reproducible yields:

Substrate State (The Causality of the HCl Salt): Free

-aminoamides are highly prone to intermolecular dimerization, forming unwanted
diketopiperazines. Utilizing the substrate as a hydrochloride salt (2-amino-N-(2-
bromophenyl)acetamide hydrochloride) and neutralizing it in situ suppresses this side
reaction, ensuring the intramolecular pathway dominates.

Catalyst & Ligand Synergy: Unliganded CuI forms insoluble polymeric networks in organic

solvents. The addition of a bidentate ligand, such as N,N'-dimethylethylenediamine

(DMEDA), breaks these networks to form a highly active, soluble monomeric [Cu(DMEDA)I]

complex. This ligand also increases the electron density on the copper center, lowering the

activation energy required for the oxidative addition into the aryl C-Br bond [3].

Base Selection: An inorganic base is required to neutralize the amine hydrochloride and

deprotonate the coordinated amine during the catalytic cycle. K3PO4 is optimal; it is strong

enough to drive the deprotonation but lacks the aggressive nucleophilicity of alkoxide bases

(like NaOtBu), which could inadvertently cleave the acetamide linkage.

Atmosphere: Cu(I) is highly susceptible to oxidation to Cu(II) by atmospheric oxygen. Cu(II)

species are inactive for this cross-coupling and instead promote oxidative homocoupling of

the primary amines. Rigorous degassing is mandatory.

Reaction Optimization Data
The following table summarizes the optimization landscape, demonstrating the self-validating

nature of the chosen parameters. The data highlights how deviations from the optimized

protocol directly impact the reaction efficiency.
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Entry
Catalyst
(mol%)

Ligand
(mol%)

Base
(Equiv)

Solvent
Atmosph
ere

Yield (%)

1 CuI (10)
DMEDA

(20)

K3PO4

(3.0)
Toluene N2 94

2 CuI (10) None
K3PO4

(3.0)
Toluene N2 < 5

3 CuI (10)
L-Proline

(20)

K3PO4

(3.0)
Toluene N2 78

4 CuI (10)
DMEDA

(20)

K2CO3

(3.0)
DMF N2 65

5 CuI (10)
DMEDA

(20)

K3PO4

(3.0)
Toluene Air Trace

Note: Yields are isolated yields based on a 1.0 mmol scale. The stark drop in Entry 2 validates

the necessity of the DMEDA ligand, while Entry 5 highlights the critical requirement for an inert

atmosphere.
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Active Catalyst
[Cu(I)(DMEDA)I]

Oxidative Addition
Ar-Br + [Cu(I)] ->[Ar-Cu(III)-Br]

 Substrate

Amine Coordination
Base Deprotonation

 K3PO4

Reductive Elimination
C-N Bond Formation

3,4-Dihydroquinoxalin-2(1H)-one
+ Regenerated Cu(I)

 Catalytic Turnover
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Mechanistic pathway of the Cu-catalyzed Ullmann-type intramolecular C-N cyclization.

1. Reagent Loading
Substrate, CuI, Base

2. Inert Atmosphere
Vacuum/N2 (3x)

3. Ligand & Solvent
DMEDA, Toluene

4. Thermal Cyclization
100°C, 16h

5. Workup & Isolation
Filtration, Chromatography

Click to download full resolution via product page

Step-by-step experimental workflow for the synthesis of 3,4-dihydroquinoxalin-2(1H)-one.

Step-by-Step Experimental Protocol
Materials Required:

2-amino-N-(2-bromophenyl)acetamide hydrochloride (1.0 mmol, 265.5 mg)
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Copper(I) iodide (CuI) (0.1 mmol, 19.0 mg, 10 mol%)

N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 21.5 µL, 20 mol%)

Potassium phosphate tribasic (K3PO4), anhydrous (3.0 mmol, 636.8 mg, 3.0 equiv)

Anhydrous Toluene (5.0 mL)

Procedure:

Reagent Loading: To an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar,

add 2-amino-N-(2-bromophenyl)acetamide hydrochloride, CuI, and anhydrous K3PO4.

Atmosphere Exchange (Critical Step): Seal the Schlenk tube with a rubber septum. Connect

to a Schlenk line. Evacuate the tube under high vacuum for 2 minutes, then backfill with dry

Nitrogen. Repeat this vacuum/N2 cycle three times to ensure the complete removal of

oxygen.

Liquid Addition: Under a positive flow of Nitrogen, inject anhydrous Toluene (5.0 mL) followed

by DMEDA (21.5 µL) via a micro-syringe. The solution will transition from a pale suspension

to a light blue/green tint, eventually settling into a yellowish-brown complex as the active

[Cu(DMEDA)I] species forms.

Thermal Cyclization: Replace the septum with a Teflon screw cap under Nitrogen flow. Seal

tightly. Transfer the tube to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 16

hours.

Workup: Remove the tube from the oil bath and allow it to cool to room temperature. Dilute

the reaction mixture with Ethyl Acetate (15 mL). Filter the suspension through a short pad of

Celite to remove inorganic salts and copper residues. Wash the Celite pad with additional

Ethyl Acetate (2 × 10 mL).

Concentration & Purification: Concentrate the combined filtrate under reduced pressure

using a rotary evaporator. Purify the crude residue via flash column chromatography on silica

gel (Eluent: Gradient of 20% to 60% Ethyl Acetate in Hexanes) to afford the pure 3,4-

dihydroquinoxalin-2(1H)-one.
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Analytical Characterization (Expected Data)
Appearance: Off-white to pale yellow solid.

1H NMR (400 MHz, DMSO-d6):

10.25 (s, 1H, Amide-NH), 6.85 – 6.65 (m, 4H, Ar-H), 6.45 (br s, 1H, Amine-NH), 3.65 (s, 2H,
CH2).

13C NMR (100 MHz, DMSO-d6):

166.4 (C=O), 134.2, 126.5, 123.1, 118.4, 115.2, 114.8 (Ar-C), 46.2 (CH2).

HRMS (ESI-TOF): m/z calculated for C8H9N2O[M+H]+ 149.0709, found 149.0712.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b3300280/docs#application-note-copper-
catalyzed-intramolecular-cyclization-of-2-amino-n-2-bromophenyl-acetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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